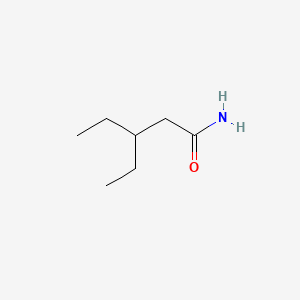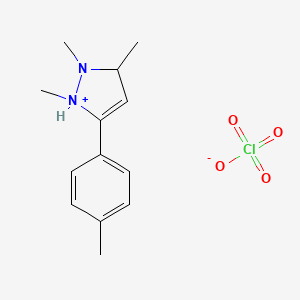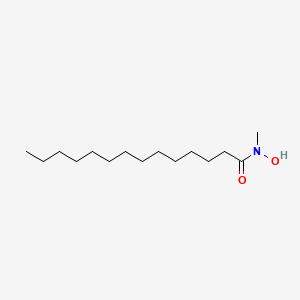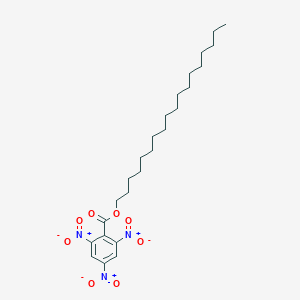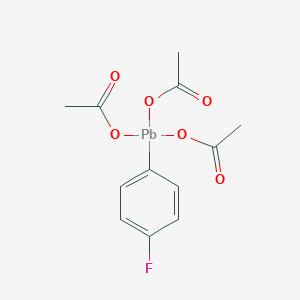![molecular formula C9H10O B14639305 Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- CAS No. 56437-04-8](/img/structure/B14639305.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-1,3,5-triene, 3-methoxy- is an organic compound with a unique bicyclic structure This compound is part of the bicyclo[420]octa-1,3,5-triene family, known for its strained ring system and interesting chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core. This can be achieved through a Diels-Alder reaction between cyclobutadiene and benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The bicyclic structure also contributes to its stability and reactivity, allowing it to engage in various chemical and biological processes.
相似化合物的比较
Similar Compounds
Benzocyclobutene: A related compound with a similar bicyclic structure but lacking the methoxy group.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy substitution.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy- is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. The methoxy group can influence the compound’s electronic properties, making it more suitable for specific reactions and applications compared to its non-methoxylated counterparts.
属性
CAS 编号 |
56437-04-8 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC 名称 |
3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H10O/c1-10-9-5-4-7-2-3-8(7)6-9/h4-6H,2-3H2,1H3 |
InChI 键 |
PZGOWXPGHVSKNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Pyrrolidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14639231.png)
![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)
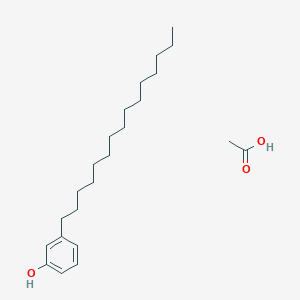
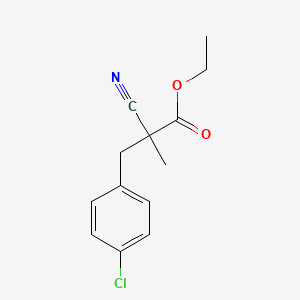
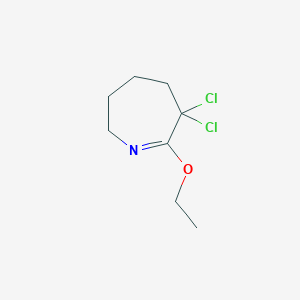
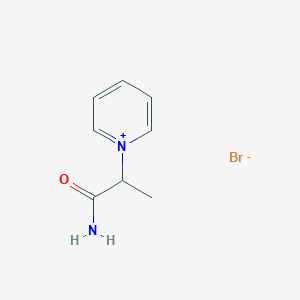
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
